molecular formula C13H13BrN2O4S B1675269 (-)-p-Bromotetramisole oxalate CAS No. 62284-79-1

(-)-p-Bromotetramisole oxalate

Cat. No. B1675269
CAS RN: 62284-79-1
M. Wt: 373.22 g/mol
InChI Key: ZULBIBHDIQCNIS-UHFFFAOYSA-N
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Description

L-p-Bromotetramisole Oxalate is a synthetic compound known for its potent inhibitory effects on alkaline phosphatase enzymes. It is a derivative of Tetramisole, an anthelmintic drug traditionally used to treat parasitic worm infections in animals. The compound has a molecular formula of C11H11BrN2S•C2H2O4 and a molecular weight of 373.22 g/mol .

Mechanism of Action

L-p-Bromotetramisole Oxalate exerts its effects by inhibiting the activity of alkaline phosphatase enzymes. It binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition is achieved through the interaction of the bromine atom with specific amino acid residues in the enzyme’s active site . The compound also inhibits protein tyrosine phosphatases, further contributing to its biological effects .

Safety and Hazards

Oxalate can be harmful if swallowed or in contact with skin . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling oxalate .

Future Directions

Recent studies have identified a chronic shift in energy production from mitochondrial oxidative phosphorylation to aerobic glycolysis (Warburg effect) as a contributor to cyst growth, rendering cyst cells exquisitely sensitive to glucose availability . Therefore, low calorie or ketogenic diets have delayed preclinical ADPKD progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-p-Bromotetramisole Oxalate involves the bromination of Tetramisole, followed by the formation of the oxalate salt. The reaction typically requires the use of bromine as a brominating agent and an appropriate solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the Tetramisole molecule .

Industrial Production Methods

Industrial production of L-p-Bromotetramisole Oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and purified to obtain the desired oxalate salt form .

Chemical Reactions Analysis

Types of Reactions

L-p-Bromotetramisole Oxalate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can lead to the formation of brominated oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-p-Bromotetramisole Oxalate is unique due to its potent and non-specific inhibition of alkaline phosphatase enzymes. Unlike its parent compound Tetramisole, which is mainly used for its anthelmintic properties, L-p-Bromotetramisole Oxalate is primarily utilized in research settings for its enzymatic inhibition capabilities .

properties

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBIBHDIQCNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977850
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62284-79-1
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062284791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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